N-(4-chlorobenzyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N-(4-chlorobenzyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of chlorobenzyl, iodophenyl, and methylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the glycinamide backbone, followed by the introduction of the chlorobenzyl, iodophenyl, and methylsulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(4-chlorobenzyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein functions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(4-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(4-chlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-(4-chlorobenzyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClIN2O3S/c1-24(22,23)20(15-8-6-14(18)7-9-15)11-16(21)19-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQLINXAOLZNLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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